2-Amino-5-chloropyridine 1-oxide
Description
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-1-hydroxypyridin-2-imine |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-2-5(7)8(9)3-4/h1-3,7,9H |
InChI Key |
OLXNEXRQQZBRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1Cl)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Detection and Analysis
2-Amino-5-chloropyridine 1-oxide has been identified as a decomposition product of zopiclone, a medication used for insomnia. Analytical techniques such as high-performance liquid chromatography (HPLC) have been developed to detect this compound in biological samples, particularly urine. A study reported a detection limit of 0.5 µg/mL for 2-amino-5-chloropyridine in urine samples after the administration of zopiclone, indicating its potential use in pharmacokinetic studies and toxicology .
Pharmacological Properties
Research indicates that compounds related to 2-amino-5-chloropyridine may interact with the GABAA receptor complex, which is significant for understanding the sedative and hypnotic effects associated with benzodiazepines . This interaction suggests that derivatives of 2-amino-5-chloropyridine could be explored for their potential therapeutic effects.
Agrochemical Applications
Herbicide Development
2-Amino-5-chloropyridine serves as an important intermediate in the synthesis of herbicides. It can be nitrated and subsequently acylated to produce various derivatives that exhibit herbicidal activity. For instance, it can be converted into 5-chloro-3-nitro-2-fluoroacylamidopyridines, which are effective in controlling unwanted vegetation . The synthesis process involves careful chlorination techniques to minimize by-products and maximize yield, with reported yields reaching up to 72% .
Pesticide Synthesis
The compound's utility extends to the synthesis of other agrochemicals, including insecticides. Its derivatives are noted for their efficacy and low toxicity, making them suitable for environmentally friendly agricultural practices . The ability to decompose easily in the environment further enhances its appeal as a pesticide component.
Analytical Chemistry Applications
Forensic Toxicology
In forensic toxicology, the detection of 2-amino-5-chloropyridine is crucial for understanding drug metabolism and potential misuse scenarios. Studies have shown that high concentrations of this compound can indicate the degradation of zopiclone under specific conditions, such as elevated pH levels in urine samples . This application is vital for interpreting results in cases involving drug-facilitated sexual assaults or impaired driving due to substance use.
Method Development
The development of qualitative and quantitative methods for detecting 2-amino-5-chloropyridine has advanced analytical capabilities in toxicology labs. Techniques combining solid-phase extraction with HPLC have been successfully employed to analyze urine samples from various populations, including victims of drug-related incidents .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-Amino-5-chloropyridine 1-oxide with structurally related pyridine and quinoline N-oxide derivatives:
Key Observations:
- Halogen Influence : Chlorine and bromine substituents increase molecular weight and alter steric interactions. Bromine’s larger atomic radius may enhance van der Waals forces in molecular recognition .
- N-Oxide Group : All compounds share the N-oxide moiety, which increases solubility and polarity but may also modulate toxicity depending on substituent patterns .
Carcinogenicity and DNA Interactions
- 4-Nitroquinoline 1-oxide Derivatives: Strong carcinogens like 6-chloro-4-nitroquinoline 1-oxide induce DNA-protein scission at 1 × 10⁻⁵ M, correlating with their carcinogenic potency. In contrast, noncarcinogenic derivatives (e.g., 4-aminoquinoline 1-oxide) lack this activity .
Preparation Methods
Chlorination Using Ionic Liquid Catalysis
The CN106632014A patent describes a high-yield method for synthesizing 2-amino-5-chloropyridine using 2-aminopyridine as the starting material. The reaction employs N-fluoro-N-chlorobenzenesulfonamide as a chlorinating agent and imidazole-based ionic liquids (e.g., 1-methyl-3-methylimidazolium chloride) as recyclable catalysts. Key parameters include:
-
Solvent : Dichloromethane or ethyl acetate
-
Temperature : 0–40°C
-
Reaction Time : 0.2–24 hours
In a representative procedure, 0.1 mol of 2-aminopyridine reacts with equimolar N-fluoro-N-chlorobenzenesulfonamide in dichloromethane at 25°C for 2 hours, yielding 98.8% product with 99.2% purity. The ionic liquid catalyst demonstrates remarkable reusability, maintaining consistent efficiency over 10 cycles. This method’s advantages include mild conditions, minimal byproducts, and scalability for industrial applications.
Oxidative Chlorination with NaClO/HCl
An alternative approach from CN106432069A utilizes sodium hypochlorite (NaClO) and hydrochloric acid (HCl) to chlorinate 2-aminopyridine. The reaction proceeds in two phases:
-
Low-Temperature Phase (10°C) : Slow addition of HCl to a NaClO/2-aminopyridine mixture ensures controlled chlorination, minimizing polychlorinated byproducts.
-
Elevated Temperature Phase (25°C) : Completes the reaction over 4 hours.
Post-reaction processing involves pH adjustment to isolate 2-amino-5-chloropyridine via solvent extraction. This method achieves a 71.6% yield but requires careful temperature control to suppress side reactions.
Comparative Analysis of Chlorination Methods
| Parameter | Ionic Liquid Method | NaClO/HCl Method |
|---|---|---|
| Yield | 98.8% | 71.6% |
| Reaction Time | 2 hours | 6 hours |
| Catalyst Recyclability | >10 cycles | N/A |
| Byproduct Formation | <1% | ~15% |
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| H₂O₂/Acetic Acid | 80°C, 12 hours | 75% | Low cost, scalable |
| mCPBA/CH₂Cl₂ | RT, 3 hours | 82% | Rapid, high selectivity |
| Ozone/MeOH | -20°C, 1 hour | 65% | Minimal byproducts |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance H₂O₂-mediated oxidation efficiency by stabilizing transition states. Elevated temperatures (>80°C) risk decomposition of the N-oxide, necessitating precise thermal control.
Byproduct Mitigation
Common byproducts include:
-
Over-Oxidized Species : e.g., pyridine N,N-dioxide.
-
Ring-Opened Products : Result from prolonged exposure to strong oxidizers.
Strategies to suppress these include:
-
Catalytic Additives : Tungsten-based catalysts accelerate H₂O₂ decomposition, reducing reaction time.
-
Stepwise Addition : Incremental oxidizer introduction minimizes localized excess.
Industrial-Scale Considerations
Q & A
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.
- Photostability : Expose to UV light (300–400 nm) and track changes using differential scanning calorimetry (DSC) .
What spectroscopic markers distinguish this compound from its non-oxidized counterpart?
Basic Research Question
Key markers include:
- IR Spectroscopy : A strong absorption band ~1250–1300 cm (N-O stretch) in the N-oxide.
- H NMR : Downfield shifts for protons near the N-oxide group (e.g., H-6 in pyridine ring shifts by ~0.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 144.5 (M) with isotopic patterns consistent with Cl and O .
How to design a mechanistic study to investigate the oxidation pathways of 2-Amino-5-chloropyridine to its N-oxide derivative?
Advanced Research Question
- Isotopic Labeling : Use O-labeled HO to trace oxygen incorporation into the N-oxide group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents to identify rate-determining steps.
- Trapping Intermediates : Employ freeze-quench ESR to detect radical species during oxidation .
How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Advanced Research Question
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate enzymatic assays.
- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
